SPDH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SPDH is a bifunctional crosslinker commonly used in bioconjugation and protein modification. It is known for its ability to form stable amide bonds with primary amines and reversible disulfide bonds with sulfhydryl groups. This compound is particularly useful in creating antibody-drug conjugates and other bioconjugates due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
SPDH is synthesized through a multi-step process involving the reaction of hexanoic acid with 2-pyridyldithiol and N-hydroxysuccinimide (NHS). The reaction typically occurs in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the NHS ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pH, and solvent choice, to ensure high yield and purity. The final product is often purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
SPDH undergoes several types of chemical reactions, including:
Substitution Reactions: Reacts with primary amines to form stable amide bonds.
Reduction Reactions: The disulfide bond can be cleaved using reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Common Reagents and Conditions
Primary Amines: Reacts under mild conditions (pH 7-8) to form amide bonds.
Reducing Agents: DTT or TCEP are used to cleave the disulfide bond, typically under slightly basic conditions (pH 8.5).
Major Products
Amide Bonds: Formed with primary amines.
Cleaved Disulfides: Resulting from reduction reactions.
Scientific Research Applications
SPDH has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of bioconjugates and crosslinking agents.
Biology: Facilitates the study of protein-protein interactions and the creation of antibody-drug conjugates.
Medicine: Employed in the development of targeted drug delivery systems and diagnostic tools.
Industry: Utilized in the production of specialized polymers and materials.
Mechanism of Action
SPDH exerts its effects through its bifunctional reactive groups. The NHS ester reacts with primary amines to form stable amide bonds, while the pyridyldithiol group forms reversible disulfide bonds with sulfhydryl groups. This dual reactivity allows for the creation of complex bioconjugates and targeted modifications of biomolecules .
Comparison with Similar Compounds
Similar Compounds
Succinimidyl 3-(2-Pyridyldithio)propionate (SPDP): Similar in structure but with a shorter spacer arm.
Sulfo-NHS-LC-SPDP: A water-soluble variant with a longer spacer arm and sulfonate group for increased solubility.
Uniqueness
SPDH is unique due to its longer spacer arm, which provides greater flexibility and accessibility in bioconjugation reactions. This makes it particularly useful for creating larger and more complex bioconjugates compared to its shorter-chain counterparts .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 6-(pyridin-2-yldisulfanyl)hexanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4S2/c18-13-8-9-14(19)17(13)21-15(20)7-2-1-5-11-22-23-12-6-3-4-10-16-12/h3-4,6,10H,1-2,5,7-9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUNOUNRTBRPXOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCCCCSSC2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.